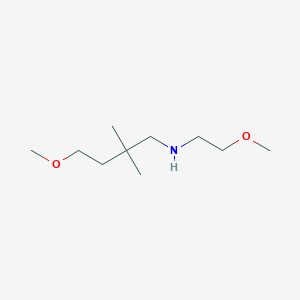
5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-dimethylbenzimidazole with ethyl isothiocyanate under basic conditions to form the intermediate. This intermediate is then cyclized with a suitable reagent, such as chloroacetic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups attached to the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metals
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent, particularly in inhibiting thioredoxin reductase, an enzyme involved in cancer cell proliferation .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylbenzimidazolium iodide: A related compound with similar structural features but different functional groups.
Dihydroimidazol-2-ylidene: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
What sets 5-(1,3-Dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a benzimidazole ring and a thiazolidinone ring. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H15N3OS2 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
5-(1,3-dimethylbenzimidazol-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15N3OS2/c1-4-17-13(18)11(20-14(17)19)12-15(2)9-7-5-6-8-10(9)16(12)3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
VVMFKUGWECAHTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C2N(C3=CC=CC=C3N2C)C)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)







![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)



![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
